molecular formula C6H5BrN2O2 B1279795 3-Bromo-4-nitroaniline CAS No. 40787-96-0

3-Bromo-4-nitroaniline

Cat. No. B1279795
CAS RN: 40787-96-0
M. Wt: 217.02 g/mol
InChI Key: RLAIFIDRVAAEBW-UHFFFAOYSA-N
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Description

3-Bromo-4-nitroaniline is a compound that is structurally related to various other nitroaniline derivatives, which are often studied for their interactions with other molecules and their potential applications in fields such as dye synthesis and molecular probing. Although the provided papers do not directly discuss 3-Bromo-4-nitroaniline, they do provide insights into the behavior of similar compounds, which can be extrapolated to understand the properties and reactions of 3-Bromo-4-nitroaniline.

Synthesis Analysis

The synthesis of bromo-nitroaniline derivatives can be achieved through environmentally friendly processes, as demonstrated by the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium . This method emphasizes the use of solvent-free conditions and the potential for recycling the reaction medium, which could be adapted for the synthesis of 3-Bromo-4-nitroaniline.

Molecular Structure Analysis

The molecular structure of nitroaniline derivatives can be complex, as seen in the crystalline complex formed by 2-methyl-4-nitroaniline with a self-complementary dinucleoside monophosphate . The nitroaniline molecules in this study stack above and below guanine-cytosine pairs, indicating potential stacking interactions that could also be relevant to the structure of 3-Bromo-4-nitroaniline.

Chemical Reactions Analysis

Aromatic nucleophilic substitution reactions involving bromo-nitrobenzo[b]thiophene and amines have been observed to result in unexpected isomers, suggesting a novel rearrangement mechanism . This indicates that 3-Bromo-4-nitroaniline could also undergo interesting nucleophilic substitution reactions with amines, potentially leading to novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-nitroaniline derivatives can be influenced by the presence of substituents on the benzene ring. For instance, the isomorphous structures of 2-methyl-4-nitroanilinium bromide and iodide show ionic and hydrocarbon layers with specific stacking and hydrogen bonding patterns . These findings can help predict the behavior of 3-Bromo-4-nitroaniline in solid-state and its potential interactions with other molecules through hydrogen bonding.

Scientific Research Applications

  • Environmental Science

    • Nitroaniline, a highly toxic pollutant, has been released into aquatic systems due to unmanaged industrial development in recent years . The conversion of nitroaniline into a less harmful or a useful counterpart is a critical area of research .
    • Various methods for its conversion and removal have been explored. One such approach that has attracted tremendous interest over the past few years is the chemical reduction of nitroaniline using various different nanocatalytic systems .
    • The outcomes of these processes would be the successful conversion of nitroaniline into less harmful counterparts, thereby reducing its environmental impact .
  • Pharmaceutical Industry

    • Aniline, a compound related to 3-Bromo-4-nitroaniline, is a very important part of the pharmaceutical industry . It is mostly used as a raw material to make polyurethane, dyes, and other chemicals for industry .
    • The specific methods of application or experimental procedures would depend on the particular synthesis process being carried out .
    • The outcomes of these processes would be the successful synthesis of the desired compounds .
  • Corrosion Inhibitor

    • 4-Nitroaniline, an isomer of 3-Bromo-4-nitroaniline, is used to stop corrosion . It exists as a solid in the yellow spectrum .
    • The specific methods of application or experimental procedures would depend on the particular process being carried out .
    • The outcomes of these processes would be the successful prevention of corrosion .
  • Dye Manufacturing

    • Nitroaniline, a compound related to 3-Bromo-4-nitroaniline, is used in the production of dyes . The specific methods of application or experimental procedures would depend on the particular dye being produced . The outcomes of these processes would be the successful synthesis of the desired dyes .
  • Gasoline Additive

    • 4-Nitroaniline, an isomer of 3-Bromo-4-nitroaniline, is used as an additive to gasoline . The specific methods of application or experimental procedures would depend on the particular process being carried out . The outcomes of these processes would be the successful prevention of gum formation in gasoline .

Safety And Hazards

3-Bromo-4-nitroaniline is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Use of personal protective equipment and adequate ventilation is advised when handling this compound .

properties

IUPAC Name

3-bromo-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAIFIDRVAAEBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474245
Record name 3-bromo-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-nitroaniline

CAS RN

40787-96-0
Record name 3-bromo-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-2-bromonitrobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
KJP Orton - Journal of the Chemical Society, Transactions, 1902 - pubs.rsc.org
… They are separated by distilling in steam from an equal weight of sulphuric acid ; 3-bromo-6-nitroaniline distils over whilst 3-bromo-4-nitroaniline remains in the distilling flask. After one …
Number of citations: 2 pubs.rsc.org
FH Case, HA Sloviter - Journal of the American Chemical Society, 1937 - ACS Publications
… 3-Bromo-4-nitroaniline.—The following procedure was found to be superior to those givenin … while the desired product, 3-bromo-4-nitroaniline, remained in the flask. It was necessary to …
Number of citations: 2 pubs.acs.org
SF López, MP Meza, FT Hoyos - Computational and Theoretical Chemistry, 2018 - Elsevier
In the present work, the values of dipolar moment, linear polarizability, first hyperpolarizability, energies of electronic hyperconjugation, and HOMO-LUMO gaps were determined for …
Number of citations: 11 www.sciencedirect.com
HA Mayes, EE Turner - Journal of the Chemical Society (Resumed), 1928 - pubs.rsc.org
… Since Korner gave mp 126.8", two check experiments were made as follows : (a) a sample of the 3-bromo-4nitroaniline used for the preparation was converted into 1-chloro3-bromo-4-…
Number of citations: 3 pubs.rsc.org
SK Meegalla, GJ Stevens, CA McQueen… - Journal of medicinal …, 1994 - ACS Publications
… The benzimidazole analog of batracylin was prepared as outlined in Scheme 2 by reacting the (trimethylsilyl)ethylsulfonamide18 of 3-bromo-4-nitroaniline, 9, with potassium phthalimide…
Number of citations: 84 pubs.acs.org
JF Bunnett, MM Rauhut, D Knutson… - Journal of the American …, 1954 - ACS Publications
Experiments with deuterium compounds show that in the reaction of l-chloro-4-nitrobenzene with ethanolic potassium cyanide to form m-chlorobenzoic acid, and in the transformation of …
Number of citations: 20 pubs.acs.org
JD Bower, FF Stephens, DG Wibberley - Journal of the Chemical …, 1950 - pubs.rsc.org
Lindwall, Bandes, and Weinberg, J. Amer. Chem. Soc., 1931, 53, 317) produced 6-bromo-2-pbromophenylcinchoninic acid which, by reaction with cuprous cyanide, was converted into …
Number of citations: 8 pubs.rsc.org
M Ma̧kosza, M Białecki - The Journal of Organic Chemistry, 1998 - ACS Publications
A new reaction of sulfenamides with electrophilic arenes under basic conditions is described. The σ adducts formed from nitroarenes and the anions of sulfenamides undergo …
Number of citations: 133 pubs.acs.org
FW Villaescusa, JG Breland - 1975 - apps.dtic.mil
… The yield of 1-2a was only 27% because of the competing formation of an isomer, 3-bromo-4nitroaniline (12b), in 33% yield. The subsequent reaction of 12a with sodium ethoxide in …
Number of citations: 2 apps.dtic.mil
JW Baker, I Schumacher, GL Bachman… - Journal of Medicinal …, 1966 - ACS Publications
… 3-Chloro-4-nitroaniline,s 3-bromo-4-nitroaniline,6 3-chloro-5-nitroaniline,7 3,5-diehloro-4-nitroanilme,s -bromononanoyl chloride,9 2,4-dichlorophenoxyacetyl chloride,1(1 and 2,4,5-…
Number of citations: 4 pubs.acs.org

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